molecular formula C16H31N3O B6699567 N-methyl-2-[4-[(2,4,4-trimethylcyclopentyl)amino]piperidin-1-yl]acetamide

N-methyl-2-[4-[(2,4,4-trimethylcyclopentyl)amino]piperidin-1-yl]acetamide

Cat. No.: B6699567
M. Wt: 281.44 g/mol
InChI Key: HSMCYSGKMPADFU-UHFFFAOYSA-N
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Description

N-methyl-2-[4-[(2,4,4-trimethylcyclopentyl)amino]piperidin-1-yl]acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a trimethylcyclopentyl group and an acetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-methyl-2-[4-[(2,4,4-trimethylcyclopentyl)amino]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O/c1-12-9-16(2,3)10-14(12)18-13-5-7-19(8-6-13)11-15(20)17-4/h12-14,18H,5-11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMCYSGKMPADFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1NC2CCN(CC2)CC(=O)NC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-[(2,4,4-trimethylcyclopentyl)amino]piperidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Trimethylcyclopentyl Group: This step involves the alkylation of the piperidine ring with a trimethylcyclopentyl halide under basic conditions.

    Acetamide Formation: The final step includes the acylation of the piperidine nitrogen with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-methyl-2-[4-[(2,4,4-trimethylcyclopentyl)amino]piperidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-methyl-2-[4-[(2,4,4-trimethylcyclopentyl)amino]piperidin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-[4-(cyclohexylamino)piperidin-1-yl]acetamide
  • N-methyl-2-[4-(tert-butylamino)piperidin-1-yl]acetamide
  • N-methyl-2-[4-(phenylamino)piperidin-1-yl]acetamide

Uniqueness

N-methyl-2-[4-[(2,4,4-trimethylcyclopentyl)amino]piperidin-1-yl]acetamide is unique due to the presence of the trimethylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile compared to similar compounds.

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